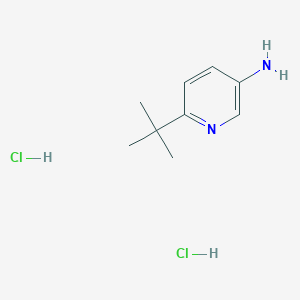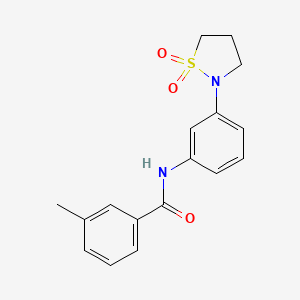
Benzyl (4-(2-(methylamino)-2-oxoethyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamates are organic compounds derived from carbamic acid (NH2COOH). A key structural feature of carbamates is the presence of the carbamate group (NHCOO). They are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .
Synthesis Analysis
Carbamates can be synthesized through the reaction of alcohols with isocyanates. Another common method for the synthesis of carbamates involves the reaction of amines with organic carbonates .Molecular Structure Analysis
The molecular structure of a carbamate consists of a carbonyl group (C=O) and an amine group (NH2) linked by an ester group (R-O-C=O). The exact structure can vary depending on the specific carbamate .Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions. They can react with amines to form ureas. They can also undergo hydrolysis to form the corresponding alcohol and amine .Scientific Research Applications
Peptide Synthesis
In the field of peptide synthesis, protecting groups like carbamates are crucial. They protect functional groups from reacting when they are not supposed to. Specifically, benzyl carbamates serve as protecting groups for amines during the synthesis of peptides. The protection is necessary to prevent unwanted side reactions and to allow for the sequential construction of peptide chains .
Analytical Chemistry
Benzyl carbamates can be used as standards or reagents in analytical chemistry. For instance, they can be utilized in chromatography as a reference compound to help identify and quantify amines in complex mixtures.
Each of these applications leverages the unique chemical properties of benzyl carbamates, demonstrating the compound’s versatility in scientific research. The ability to install and remove the carbamate group under mild conditions makes it particularly valuable across various disciplines .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl N-[4-[2-(methylamino)-2-oxoethyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-18-16(20)11-13-7-9-15(10-8-13)19-17(21)22-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKBMWASMXZNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-(2-(methylamino)-2-oxoethyl)phenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2930987.png)


![6-Phenyl-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2930996.png)

![N~2~-[3-(diethylamino)propyl]-6-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B2930998.png)

![[4-Ethoxy-2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2931001.png)

![[1-(6-Methyl-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B2931004.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2931005.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2931007.png)